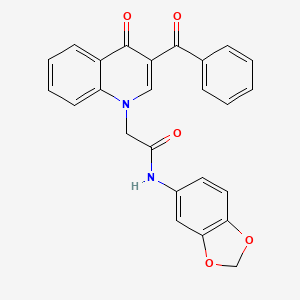
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H18N2O5 and its molecular weight is 426.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. Its complex structure incorporates a benzoyl group, a quinoline moiety, and a benzodioxole acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C26H22N2O5
- Molecular Weight : 442.5 g/mol
- CAS Number : 897624-53-2
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O5 |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 897624-53-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and proteases, which play critical roles in cellular signaling pathways.
- Modulation of Signaling Pathways : It can influence pathways involved in cell proliferation, apoptosis, and inflammation, potentially leading to therapeutic effects against cancer and inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines. A notable study reported an EC50 value of 75 µM against specific cancer cells, indicating potent activity comparable to established anticancer agents .
- Mechanistic Insights : The compound induces apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This multifaceted approach enhances its efficacy against resistant cancer phenotypes.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Broad Spectrum Activity : It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer potential of the compound in vitro.
- Findings : Significant reduction in cell viability was observed in treated cancer cell lines compared to controls.
- : The compound could serve as a lead for developing new anticancer therapies.
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Findings : The compound showed effective inhibition of bacterial growth with low MIC values.
- : It holds potential for use in treating bacterial infections.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c28-23(26-17-10-11-21-22(12-17)32-15-31-21)14-27-13-19(24(29)16-6-2-1-3-7-16)25(30)18-8-4-5-9-20(18)27/h1-13H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNNTLZBTTXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














